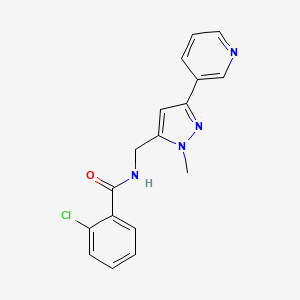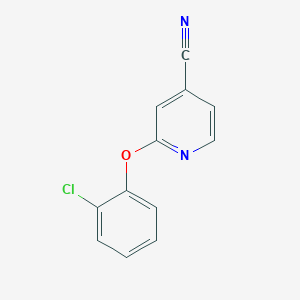
2-(2-Chlorophenoxy)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chlorophenoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C12H7ClN2O and a molecular weight of 230.65 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a chlorophenoxy group and a carbonitrile group . The exact structure would require more specific data or computational analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.65 . More specific properties such as melting point, boiling point, and density were not found in the retrieved data .Applications De Recherche Scientifique
Structural and Optical Characteristics
Pyridine derivatives, such as those related to 2-(2-Chlorophenoxy)pyridine-4-carbonitrile, have been prepared and characterized, revealing their potential in materials science. The study on pyrazolo pyridine derivatives, for example, demonstrates their monoclinic polycrystalline nature and optical functions, indicating their use in fabricating heterojunctions and as photosensors due to their unique diode and light response characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Spectroscopic Analysis and Molecular Structure
Research involving spectroscopic analysis and structural determination of pyridine derivatives showcases the intricate molecular structures and interactions within these compounds. For instance, the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile offer insights into the structural differences and supramolecular structure, providing a basis for understanding the chemical and physical properties of similar compounds (Tranfić et al., 2011).
Chemical Synthesis and Applications
The photoinduced direct 4-pyridination of C(sp3)–H bonds, employing benzophenone and 4-cyanopyridine, represents an innovative approach in synthetic chemistry. This methodology allows for the selective formation of biologically active and functional molecules with 4-pyridine substructures, highlighting the potential of pyridine derivatives in drug development and other chemical applications (Hoshikawa & Inoue, 2013).
Antimicrobial and Antioxidant Studies
Pyridine derivatives also show promising biological activities. For example, the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have demonstrated antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-7-9(8-14)5-6-15-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVZGPTGDVVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)
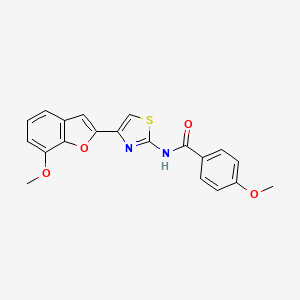
![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

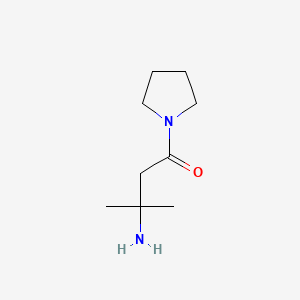

![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)

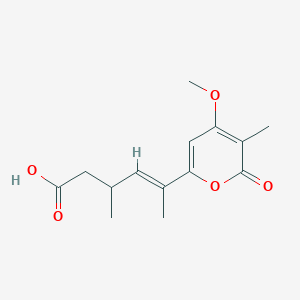
![3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2970261.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
